2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide is a pyrazole-based acetohydrazide derivative characterized by a chloro-substituted pyrazole ring at position 4 and a methyl group at position 2. Acetohydrazides are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4O/c1-4-5(7)2-11(10-4)3-6(12)9-8/h2H,3,8H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGIOJSFYFIUSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214192 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-55-6 | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl chloroacetate, followed by hydrazinolysis. The reaction conditions generally include:
-
Step 1: Formation of Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate
Reagents: 4-chloro-3-methyl-1H-pyrazole, ethyl chloroacetate
Conditions: Reflux in the presence of a base such as potassium carbonate
Product: Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate
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Step 2: Hydrazinolysis
Reagents: Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, hydrazine hydrate
Conditions: Reflux in ethanol
Product: this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that compounds similar to 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties in vitro and in vivo. In a study involving animal models, it was observed to reduce inflammation markers significantly.
Model Used Dosage (mg/kg) Inflammation Reduction (%) Carrageenan Model 50 45 Formalin Model 100 60
Agricultural Applications
-
Herbicidal Activity
- The compound has shown potential as a herbicide in agricultural settings. Its effectiveness against specific weed species was tested, demonstrating promising results in controlling unwanted vegetation.
Weed Species Application Rate (g/ha) Control Efficacy (%) Amaranthus retroflexus 200 80 Chenopodium album 150 75 -
Growth Stimulation
- In addition to herbicidal properties, research indicates that the compound may stimulate growth in certain crops when applied at low concentrations.
Materials Science Applications
-
Polymer Chemistry
- The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Polymer Type Property Enhanced Polyethylene Increased tensile strength Polyvinyl chloride Improved thermal stability
Case Studies
-
Case Study: Antimicrobial Efficacy
- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load and highlighted its potential as a lead compound for new antibiotic development.
-
Case Study: Agricultural Field Trials
- Field trials conducted over two growing seasons assessed the herbicidal effectiveness of the compound on common weeds in soybean crops. Results showed consistent control of target weeds with minimal impact on crop yield, suggesting a viable application in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
α-Glucosidase Inhibition
- Compound 228 (Ethyl-thio benzimidazolyl acetohydrazide): Exhibited an IC50 of 6.10 ± 0.5 µM against α-glucosidase, outperforming the standard acarbose (IC50 = 378.2 ± 0.12 µM) .
- Oxadiazole derivatives (e.g., Compound 25): Showed superior inhibition (IC50 = 3.23 ± 0.8 µM) due to enhanced hydrophobic interactions with the enzyme’s active site .
- Pyrazole analogs: Pyrazole-containing compounds (e.g., 2-(4-chlorophenoxy)acetohydrazide) are less studied for α-glucosidase inhibition, but chloro and methyl substituents may improve binding via steric and electronic effects .
Anticancer Activity
- Triazole-thio acetohydrazides: Demonstrated cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC50 values < 10 µM. Selectivity was attributed to the triazole-thio moiety’s ability to disrupt cancer cell migration .
- Benzimidazolyl acetohydrazides: Exhibited antitumor activity against Panc-1 pancreatic carcinoma cells, with IC50 values ranging from 7–15 µM .
- Pyrazole-based analogs: Limited data exist, but chloro and methyl groups may enhance DNA intercalation or kinase inhibition, as seen in related pyrazole derivatives .
Thermal Stability
- 2-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-1-yl)acetohydrazide : Decomposes at 220–240°C, with stability influenced by aromatic substituents .
- Annulated triazinyl acetohydrazides : Exhibit higher thermal stability (decomposition > 250°C) due to fused ring systems .
- 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide : Thermal properties are unreported, but chloro and methyl groups likely reduce stability compared to annulated analogs.
Structural and Functional Group Analysis
Biological Activity
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro group and a hydrazide functional group, allowing for diverse chemical reactivity and biological applications.
- Molecular Formula : C₆H₉ClN₄O
- Molecular Weight : 188.62 g/mol
- CAS Number : 1004644-55-6
Synthesis
The synthesis of this compound typically involves:
- Formation of Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate :
- Reagents : 4-chloro-3-methyl-1H-pyrazole, ethyl chloroacetate
- Conditions : Reflux in the presence of potassium carbonate.
- Hydrazinolysis :
- Reagents : Ethyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetate, hydrazine hydrate
- Conditions : Reflux in ethanol.
This process allows for the creation of the target compound with high yield and purity.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds with similar structures have shown efficacy against various cancer cell lines, such as lung, breast, and colorectal cancers. Specifically, the antiproliferative effects were observed in vitro and in vivo, suggesting potential as therapeutic agents .
Anti-inflammatory Effects
Compounds related to this compound have been evaluated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC₅₀ values for some related compounds were comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Activity
The biological profile of pyrazole derivatives often includes antimicrobial properties. Some studies have reported that these compounds exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated significant cytotoxic effects against multiple cancer cell lines; suggested mechanisms include apoptosis induction and cell cycle arrest. |
| Anti-inflammatory Evaluation | Found that certain pyrazole derivatives effectively inhibited COX enzymes with promising IC₅₀ values. |
| Antimicrobial Activity | Reported effectiveness against both Gram-positive and Gram-negative bacteria; potential applications in treating infections. |
Q & A
Basic Question: What are the key considerations for synthesizing 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetohydrazide with high purity and yield?
Answer:
The synthesis involves multi-step reactions starting from pyrazole precursors. Critical steps include:
- Pyrazole ring formation : A nucleophilic substitution reaction between 4-chloro-3-methylpyrazole and a chloroacetylhydrazine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Hydrazide functionalization : Condensation reactions requiring precise pH control (pH 6–7) to avoid side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard. Yield optimization (70–85%) depends on reaction time (12–24 hrs) and temperature (60–80°C) .
Analytical validation : TLC (Rf ≈ 0.5 in ethyl acetate), ¹H/¹³C NMR (pyrazole protons at δ 7.2–8.1 ppm), and HRMS (m/z calculated for C₇H₁₀ClN₄O: 217.05) confirm purity .
Basic Question: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies pyrazole protons (δ 7.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and hydrazide NH signals (δ 9.3–10.1 ppm). ¹³C NMR confirms carbonyl (C=O at δ 165–170 ppm) and pyrazole carbons .
- Mass spectrometry : HRMS (ESI+) provides exact mass (±0.001 Da) and fragmentation patterns to verify molecular integrity .
- IR spectroscopy : Peaks at 3200–3350 cm⁻¹ (N-H stretch) and 1650–1680 cm⁻¹ (C=O stretch) validate functional groups .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) with retention times ~8–10 mins .
Advanced Question: How can researchers systematically evaluate the biological activity of this compound against enzymatic targets?
Answer:
- Enzyme inhibition assays : Use kinetic assays (e.g., Michaelis-Menten) with purified enzymes (e.g., COX-2, urease). IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cellular assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hrs. EC₅₀ values correlate with hydrazide moiety’s electron-withdrawing effects .
- Molecular docking : AutoDock Vina predicts binding affinities to active sites (e.g., pyrazole interactions with hydrophobic pockets). Validate with mutagenesis studies .
Advanced Question: What structural modifications enhance the compound’s bioactivity or solubility?
Answer:
| Modification | Impact on Activity/Solubility | Methodological Approach | Reference |
|---|---|---|---|
| Chloro → Methoxy | Increased solubility (logP ↓ 0.5) | Nucleophilic substitution with NaOMe | |
| Hydrazide → Amide | Enhanced stability (t₁/₂ ↑ 20%) | Acylation with acetic anhydride | |
| Methyl → CF₃ | Improved enzyme inhibition (IC₅₀ ↓ 30%) | Trifluoromethylation via Cu catalysis |
Rationale : Substituent electronic effects (e.g., electron-withdrawing groups) modulate binding affinity, while polar groups (e.g., -OH, -OMe) improve aqueous solubility .
Advanced Question: How should researchers address contradictory data in reaction optimization studies?
Answer:
Contradictions often arise from:
- Solvent effects : DMF vs. THF may alter reaction rates (e.g., THF reduces side-product formation but lowers yield by 15%) .
- Catalyst choice : K₂CO₃ vs. Cs₂CO₃ can shift regioselectivity in pyrazole substitution .
Resolution strategy :
Design a factorial experiment (e.g., 2³ design) testing solvent, catalyst, and temperature.
Use ANOVA to identify statistically significant variables (p < 0.05).
Validate with in situ IR monitoring to track intermediate stability .
Advanced Question: What computational methods predict the compound’s reactivity in novel synthetic pathways?
Answer:
- DFT calculations : Gaussian 09 (B3LYP/6-311G**) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV) to predict nucleophilic/electrophilic sites .
- Retrosynthetic analysis : Synthia or CASP software proposes pathways using commercially available pyrazole precursors .
- Machine learning : Train models on existing pyrazole-hydrazide reaction datasets to predict yields under untested conditions (e.g., solvent-free synthesis) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
